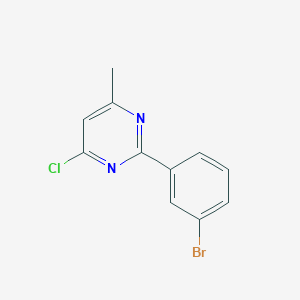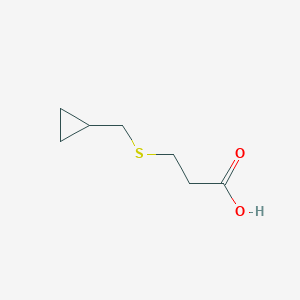
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method of naming chemical substances and is based on their chemical composition and structure .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield and purity .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or breakdown products .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Kinase Inhibition in Cancer Research
This compound has been identified as a potential kinase inhibitor, particularly targeting the PCTAIRE family . Kinases play a crucial role in cell signaling and are often implicated in cancer. By inhibiting specific kinases, such as CDK16, this compound could be valuable in developing new cancer therapies. It has shown high cellular potency and selectivity, which is essential for reducing side effects and increasing treatment efficacy.
GPR119 Modulation in Metabolic Disorders
As a GPR119 modulator, this compound could have significant implications in treating metabolic disorders . GPR119 is a receptor involved in glucose homeostasis and lipid metabolism. Modulating this receptor can lead to new treatments for diabetes and obesity, offering a novel approach to managing these widespread conditions.
Enzyme Inhibition for Anticancer Drug Design
The structural motif of this compound is conducive to enzyme inhibition, a critical mechanism in anticancer drug design . By inhibiting enzymes like thymidylate synthase and HDAC, it can prevent the proliferation of cancer cells. This application is particularly promising for targeted therapy, which aims to attack cancer cells without harming healthy ones.
Material Science: Advanced Synthesis Techniques
In material science, this compound’s synthesis involves advanced techniques that can be applied to create new materials . The methodologies developed for its synthesis can be adapted to produce novel compounds with unique properties, useful in various applications from electronics to pharmaceuticals.
Environmental Science: Potential in Pollution Mitigation
While direct applications in environmental science are not explicitly documented, the methodologies used in synthesizing and manipulating this compound could be adapted for environmental purposes . For instance, similar compounds could be designed to capture pollutants or as indicators for environmental monitoring.
Biochemistry: Understanding Protein Interactions
In biochemistry, this compound can be used to study protein interactions, especially in the context of signal transduction pathways . Understanding these interactions is crucial for developing drugs that can precisely target pathological signaling pathways without affecting normal cellular functions.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-propan-2-yl-2-pyrimidin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)8-6-9(11)15(14-8)10-12-4-3-5-13-10/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCWFKYELDBOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461252.png)
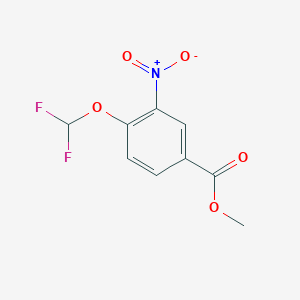
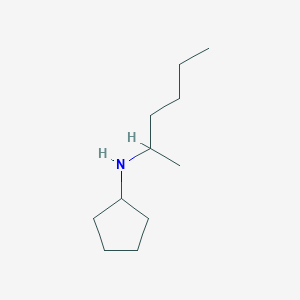
amine](/img/structure/B1461258.png)
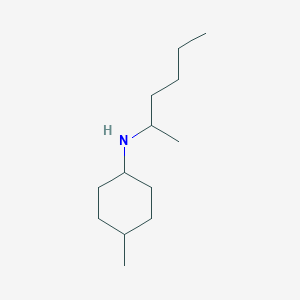

![1-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1461264.png)


![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)

